2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Its structure features:
- A 3,4-dimethoxyphenyl group at position 2, which may enhance lipophilicity and influence receptor binding.
- Methyl groups at positions 3 and 5, contributing to steric effects and metabolic stability.
- An N-phenylamine substituent at position 7, modulating electronic properties and intermolecular interactions.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14-12-20(24-17-8-6-5-7-9-17)26-22(23-14)15(2)21(25-26)16-10-11-18(27-3)19(13-16)28-4/h5-13,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFKBIMQOSTZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the N-Phenylamine Group
The 7-amino position is functionalized via nucleophilic aromatic substitution (NAS) or Ullmann coupling. In a two-step process:
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The 7-chloro intermediate is generated by treating the pyrazolo[1,5-a]pyrimidine core with POCl₃ at 110°C.
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Reaction with aniline in the presence of CuI and K₂CO₃ in DMF at 120°C for 12 hours introduces the N-phenyl group.
Yields for this step range from 65% to 78%, depending on the purity of the chloro intermediate.
Industrial-Scale Optimization
Continuous Flow Synthesis
Industrial protocols prioritize continuous flow reactors to enhance reproducibility. Key parameters include:
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Residence time : 5–7 minutes
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Temperature : 150°C
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Catalyst : Amberlyst-15 (for acid-mediated cyclization)
This method achieves a throughput of 1.2 kg/day with ≥95% purity after recrystallization.
Purification Techniques
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Recrystallization : Ethanol/water (7:3) yields crystals with 99.2% purity.
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Column Chromatography : Silica gel (230–400 mesh) eluted with ethyl acetate/hexane (1:2) removes byproducts like unreacted aniline.
Structural Confirmation and Analytical Data
Post-synthesis characterization employs:
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¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, pyrimidine-H), 3.89 (s, 6H, OCH₃), 2.41 (s, 6H, CH₃).
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X-ray Crystallography : Confirms the planar pyrazolo[1,5-a]pyrimidine core with dihedral angles of 12.3° between the dimethoxyphenyl and pyrimidine rings.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Time | Scalability | Source |
|---|---|---|---|---|---|
| Conventional Heating | Acetic acid, 100°C | 68 | 8h | Moderate | |
| Microwave-Assisted | 150 W, DMF | 83 | 25m | High | |
| Continuous Flow | Amberlyst-15, 150°C | 91 | 7m | Industrial |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Overview
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure and properties make it of significant interest in medicinal chemistry and pharmacological research. This article explores its applications in various scientific fields, particularly focusing on its therapeutic potential and biological activities.
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Key areas of research include:
1. Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine are effective against viral infections. The compound's mechanism involves inhibiting viral replication by targeting specific enzymes within the virus lifecycle .
2. Anticancer Properties
Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. It is believed to act by inhibiting key signaling pathways involved in cell proliferation and survival .
3. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .
The biological activities of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be summarized as follows:
| Activity | Description |
|---|---|
| Antiviral | Inhibits viral replication; potential use in antiviral therapies. |
| Anticancer | Exhibits cytotoxicity against cancer cells; targets proliferation pathways. |
| Anti-inflammatory | Modulates inflammatory responses; potential use in treating chronic inflammation. |
Case Studies
Several studies have documented the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in clinical and laboratory settings:
1. Study on Antiviral Properties
In a study published in 2015, a derivative of this compound was shown to significantly reduce viral load in infected cell cultures. The study highlighted its potential as a therapeutic agent against specific viral infections .
2. Investigation into Anticancer Effects
A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways .
3. Research on Anti-inflammatory Mechanisms
A study demonstrated that the compound effectively reduced pro-inflammatory cytokines in a mouse model of arthritis, suggesting its potential for treating autoimmune conditions .
Synthesis and Mechanism of Action
The synthesis of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions utilizing strong bases and solvents like DMF or DMSO . The mechanism of action is primarily through enzyme inhibition, where the compound binds to active sites on target enzymes, disrupting their function and leading to therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural differences among analogs include substitutions at positions 2, 3, 5, and 5. Below is a comparative analysis:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group (electron-donating) in the target compound contrasts with analogs bearing 4-fluorophenyl (electron-withdrawing) or trifluoromethyl groups, which may alter solubility and binding affinity .
- N-Substituent Diversity : The N-phenyl group in the target compound differs from N-(pyridin-2-ylmethyl) in Compound 47, which showed anti-mycobacterial activity (64% yield, purity 99.1%) . Chlorine (CAS 1015596-82-3) and methoxy (CAS 1015597-62-2) substituents on the N-aryl moiety further modulate steric and electronic profiles .
Anti-Mycobacterial Activity:
- Compound 47 : Exhibited 64% yield and 99.1% purity, with structural features (3-fluorophenyl, 5-phenyl, N-(pyridin-2-ylmethyl)) correlated with anti-tubercular activity .
- Pyridin-2-ylmethyl vs. Phenyl : N-(pyridin-2-ylmethyl) analogs (e.g., Compounds 47–51) demonstrated enhanced activity compared to N-aryl derivatives, likely due to improved hydrogen bonding with target enzymes .
Impact of Trifluoromethyl Groups:
- 7-(Trifluoromethyl) Derivatives : These compounds (e.g., 6a–m) were synthesized via SNAr and Suzuki–Miyaura reactions, showing that the CF3 group enhances metabolic stability and bioavailability .
Missing Data for Target Compound:
While the target compound’s biological data is absent in the evidence, its 3,4-dimethoxyphenyl and methyl substituents suggest intermediate lipophilicity (clogP ~3.5–4.0), which may balance membrane permeability and aqueous solubility .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and antiviral applications. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and therapeutic potential based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with methoxy and methyl groups, which are crucial for its biological activity.
In Vitro Studies
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against K562 (chronic myeloid leukemia), MV4-11 (biphenotypic leukemia), and MCF-7 (breast cancer) cell lines.
- Results : The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. For instance, it exhibited an IC50 value of approximately 1.6 µM against MCF-7 cells .
The mechanism underlying its antiproliferative activity appears to involve the induction of apoptosis. Specifically, it has been shown to activate caspase pathways and induce poly(ADP-ribose) polymerase (PARP) cleavage, which are critical markers of apoptotic cell death .
Table 1: Antiproliferative Activity Summary
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| K562 | 3.2 | Apoptosis induction via caspase activation |
| MV4-11 | 2.8 | PARP cleavage and apoptosis |
| MCF-7 | 1.6 | Inhibition of PCNA and apoptosis |
The biological activity of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and PARP cleavage .
- Inhibition of Cell Proliferation : It reduces the expression levels of proliferating cell nuclear antigen (PCNA), a key protein involved in DNA replication .
- Microtubule Disruption : Observations indicate that the compound may affect microtubule dynamics, contributing to its antiproliferative effects .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of pyrazolo[1,5-a]pyrimidine derivatives:
- A study demonstrated that derivatives with bulky substituents at specific positions exhibited reduced antiproliferative activity compared to their less substituted counterparts. This suggests that structural modifications can significantly influence biological efficacy .
- Another investigation into related compounds found that modifications at the 3-position enhanced selectivity against cancer cells while minimizing toxicity to normal cells .
Q & A
Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how can purity be optimized?
Methodological Answer: The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like substituted pyrazoles and pyrimidines under reflux conditions. For example:
Core Formation : React 3,4-dimethoxyphenylacetone with hydrazine derivatives to form the pyrazole ring.
Pyrimidine Annulation : Use a cyclocondensation agent (e.g., DMF-DMA) to fuse the pyrimidine ring.
Amine Functionalization : Introduce the N-phenyl group via Buchwald-Hartwig coupling or nucleophilic substitution .
Purity Optimization :
- Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Final purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to achieve >95% purity .
Q. How should researchers characterize this compound’s structural and electronic properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine carbons at δ 150–160 ppm) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amine and pyrimidine N) .
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density, HOMO-LUMO gaps (~4.5 eV), and predict reactivity .
Advanced Research Questions
Q. What experimental designs are critical for evaluating its enzyme inhibition mechanisms (e.g., kinase targets)?
Methodological Answer:
- Kinase Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant CDK9 or Aurora kinases.
- Dose-Response : Test 0.1–100 µM concentrations to calculate IC.
- Selectivity Screening : Compare inhibition across a panel of 50+ kinases to identify off-target effects .
- Structural Biology : Co-crystallize the compound with CDK9 to resolve binding modes (e.g., methoxy groups in hydrophobic pockets) .
- Data Interpretation : Use GraphPad Prism for nonlinear regression analysis of inhibition curves. Report contradictions (e.g., IC discrepancies across cell lines) with statistical validation (p < 0.05) .
Q. How can researchers address contradictions in reported biological activity (e.g., apoptosis vs. anti-proliferation)?
Methodological Answer:
- Hypothesis-Driven Replication : Repeat assays in standardized conditions (e.g., MTT assay for cytotoxicity, flow cytometry for apoptosis).
- Variable Control :
- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. A549) with matched genetic backgrounds.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may reduce efficacy in certain models .
- Cross-Study Comparison : Perform meta-analysis of published data (e.g., PubChem BioAssay) to identify trends (e.g., higher activity in p53-mutant cells) .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
Methodological Answer:
- Absorption/Distribution :
- Caco-2 Permeability Assay : Measure P values to predict oral bioavailability.
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (target >10% for efficacy) .
- Metabolism :
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to flag drug-drug interaction risks.
- Metabolite ID : Use LC-MS/MS to identify major metabolites (e.g., O-demethylation products) .
- Toxicity :
- hERG Inhibition : Patch-clamp assays to assess cardiac liability (IC >30 µM preferred) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Methodological Answer:
- Core Modifications :
- Replace 3,4-dimethoxyphenyl with fluorinated or nitro groups to enhance π-π stacking.
- Substitute N-phenyl with heteroaryl groups (e.g., pyridyl) to improve solubility .
- Functional Group Additions :
- Introduce sulfonamide or carbamate groups at the 7-amine position to modulate logP (target 2–3).
- Data-Driven Design :
- Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with CDK9 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
